Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate
CAS No.:
Cat. No.: VC18317738
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO3 |
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Molecular Weight | 209.24 g/mol |
IUPAC Name | ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate |
Standard InChI | InChI=1S/C11H15NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6,10,13H,3,7H2,1-2H3 |
Standard InChI Key | QYHJAZRMELDKOH-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC(C1=CC=CC(=N1)C)O |
Introduction
Structural Characteristics and Stereochemical Considerations
The molecular structure of ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate comprises three key components:
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A 6-methylpyridin-2-yl group, which introduces aromaticity and potential hydrogen-bonding interactions via the nitrogen atom.
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A 3-hydroxypropanoate backbone, creating a chiral center at the C3 position.
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An ethyl ester moiety, influencing solubility and reactivity.
The stereochemistry at the C3 position is critical for applications in asymmetric synthesis. Enzymatic resolution methods, such as those employed for ethyl 3-hydroxy-3-phenylpropionate, could theoretically isolate enantiomers of this compound. For example, lipase-catalyzed transesterification using acylating agents like vinyl acetate or propionate has achieved >99% enantiomeric excess (ee) in analogous systems .
Synthetic Methodologies and Optimization
Enzymatic Kinetic Resolution
The patent US20060205056A1 details a lipase-mediated transesterification process for resolving racemic ethyl 3-hydroxy-3-phenylpropionate. Adapting this methodology to the target compound would involve:
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Lipase selection: Immobilized lipases such as Novozyme 435 or Amano PS-C, which show high activity and reusability.
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Acylating agents: Vinyl propionate or acetate, enabling efficient kinetic resolution without solvents.
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Reaction conditions: Temperatures of 45°C and shaking at 150 rpm, yielding conversions >50% with ee values exceeding 95% .
Table 1: Enzymatic Resolution Parameters for Analogous Esters
Acylating Agent | Reaction Time (h) | Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Ester (%) |
---|---|---|---|---|
Vinyl acetate | 20 | 50.2 | 96.1 | 93.5 |
Vinyl propionate | 20 | 55.1 | 96.3 | 95.4 |
Chemical Synthesis Routes
Alternative pathways may include:
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Microbiological reduction: Baker’s yeast-mediated reduction of ethyl benzoylacetate derivatives, as demonstrated for ethyl 3-hydroxy-3-phenylpropionate .
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Nitrile intermediate hydrolysis: Conversion of 3-hydroxy-3-(6-methylpyridin-2-yl)propanenitrile to the corresponding acid, followed by esterification.
Physicochemical Properties and Analytical Characterization
While direct data for ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate are unavailable, properties can be inferred from related esters:
Table 2: Comparative Physicochemical Data for Analogous Esters
Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Molecular Weight |
---|---|---|---|---|
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | 128 | 1.15 | 10.03 | 224.25 |
Ethyl 3-hydroxy-3-methylbutanoate | 215.7 | 1.0 | N/A | 146.18 |
Key predictions for the target compound:
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Boiling point: Likely >200°C due to hydrogen bonding with the pyridine nitrogen.
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Solubility: Moderate in polar organic solvents (e.g., tetrahydrofuran, isopropyl ether) based on lipase-catalyzed reaction compatibility .
Applications in Pharmaceutical and Chemical Industries
Chiral Intermediate Synthesis
The compound’s stereochemical purity makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For instance, (S)-enantiomers of similar hydroxy esters serve as precursors to β-blockers or antiviral agents .
Biocatalytic Process Development
The reusability of lipases (e.g., PS-C retained activity over 10 cycles ) suggests cost-effective industrial scalability. Solvent-free transesterification further enhances environmental sustainability.
Future Research Directions
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